molecular formula C12H14O2 B14336370 2-Hydroxy-6-phenylcyclohexan-1-one CAS No. 105640-14-0

2-Hydroxy-6-phenylcyclohexan-1-one

Cat. No.: B14336370
CAS No.: 105640-14-0
M. Wt: 190.24 g/mol
InChI Key: LXDNIPPYFYGNEF-UHFFFAOYSA-N
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Description

2-Hydroxy-6-phenylcyclohexan-1-one is an organic compound with a unique structure that combines a hydroxyl group, a phenyl group, and a cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-phenylcyclohexan-1-one can be achieved through several methods. One common approach involves the reaction of phenylmagnesium bromide with cyclohexanone, followed by hydroxylation . This method provides a straightforward route to the target compound with high yield and purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of biocatalysts, such as lipases, can also be employed to enhance the selectivity and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-phenylcyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of 2-oxo-6-phenylcyclohexan-1-one or 2-carboxy-6-phenylcyclohexan-1-one.

    Reduction: Formation of 2-hydroxy-6-phenylcyclohexanol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Hydroxy-6-phenylcyclohexan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-phenylcyclohexan-1-one involves its interaction with various molecular targets and pathways. The hydroxyl and carbonyl groups can form hydrogen bonds with biological molecules, influencing their activity and function. The phenyl group can participate in π-π interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-6-phenylcyclohexan-1-one is unique due to the presence of both hydroxyl and carbonyl groups, which provide a versatile platform for various chemical transformations and interactions. This dual functionality makes it a valuable compound in synthetic and medicinal chemistry.

Properties

CAS No.

105640-14-0

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2-hydroxy-6-phenylcyclohexan-1-one

InChI

InChI=1S/C12H14O2/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-3,5-6,10-11,13H,4,7-8H2

InChI Key

LXDNIPPYFYGNEF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C(C1)O)C2=CC=CC=C2

Origin of Product

United States

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